molecular formula C9H6ClN B075444 4-Chloroisoquinoline CAS No. 1532-91-8

4-Chloroisoquinoline

Cat. No. B075444
CAS RN: 1532-91-8
M. Wt: 163.6 g/mol
InChI Key: LBEQEEIDWHKVAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloroisoquinoline and related compounds involves various chemical reactions, including condensation, cyclization, hydrolysis, decarboxylation, and chlorination. One method described involves the synthesis of 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate with an overall yield of 33.81% (Jiang Jia-mei, 2010). Another approach highlights the synthesis and characterization of 4-Chloroisoquinolines through electronic cyclization of 2-alkynyl benzyl azides to afford 3-substituted 4-Chloroisoquinolines with yields ranging from 38% to 84% (Zhang Wen-ting, 2013).

Molecular Structure Analysis

The molecular structure of 4-Chloroisoquinoline derivatives has been elucidated through various spectroscopic methods, including NMR, FT-IR, FT-Raman, UV–Vis, and X-ray diffraction (XRD). The geometry optimization and vibrational assignments provide insights into the molecular structure and stability of these compounds (S. Murugavel et al., 2017).

Chemical Reactions and Properties

4-Chloroisoquinoline undergoes various nucleophilic substitution reactions, forming new compounds with functional groups such as sulfanyl, hydrazino, azido, and amino derivatives. These reactions highlight the chemical reactivity and potential utility of 4-Chloroisoquinoline in organic synthesis (M. M. Ismail et al., 2000).

Physical Properties Analysis

The physical properties of 4-Chloroisoquinoline and its derivatives, such as solubility, melting point, and boiling point, are essential for understanding its behavior in different chemical environments. However, specific studies focusing solely on the physical properties of 4-Chloroisoquinoline were not identified in the search.

Chemical Properties Analysis

The chemical properties of 4-Chloroisoquinoline, including its acidity, basicity, and reactivity towards various reagents, are crucial for its application in chemical synthesis. The compound's ability to participate in hydrogen bonding and charge transfer interactions, as well as its role in the formation of complexes with metals, has been explored (N. Navaneetham et al., 1987).

Scientific Research Applications

  • Antimalarial Applications : Chloroquine (CQ) and its derivatives have been widely used as antimalarial agents. New analogs of CQ are being developed to combat drug resistance in malaria treatment (Parhizgar & Tahghighi, 2017).

  • Cancer Therapy : CQ and hydroxychloroquine (HCQ) have shown promise in cancer therapy. These compounds can sensitize cancer cells to various drugs, potentially enhancing the effectiveness of conventional cancer treatments (Verbaanderd et al., 2017).

  • COVID-19 Treatment : CQ and HCQ have been investigated for their potential use in treating COVID-19. However, studies have shown mixed results, and their effectiveness against COVID-19 remains inconclusive (Gupta & Malviya, 2020).

  • Autophagy Inhibition : CQ is known to inhibit autophagy, a process involved in cellular metabolism and homeostasis. This property is exploited in various therapeutic applications, including cancer treatment (Maycotte et al., 2012).

  • Immunomodulatory Effects : CQ and HCQ have immunomodulatory effects that make them useful in treating rheumatic diseases like systemic lupus erythematosus and rheumatoid arthritis (Vaidya & Vyas, 2020).

  • Treatment of Other Infectious Diseases : CQ has been repurposed for the treatment of various other infectious diseases beyond malaria (Njaria et al., 2015).

  • Toxicity and Safety Concerns : While CQ and HCQ have various therapeutic applications, there are also concerns regarding their toxicity, particularly in long-term use. Systemic toxicity affecting the eyes, heart, and other organs has been observed (Muller, 2021).

Safety And Hazards

When handling 4-Chloroisoquinoline, it is recommended to wear respiratory protection, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEQEEIDWHKVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348837
Record name 4-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroisoquinoline

CAS RN

1532-91-8
Record name 4-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 87 (1.27 g) was dissolved in 1 N aqueous hydrochloric acid (36 ml) and added dropwise with an aqueous solution (36 ml) of sodium nitrite (1.21 g, Wako Pure Chemical Industries) with ice cooling. The obtained suspension was added dropwise to a solution of copper(I) chloride (1.83 g, Wako Pure Chemical Industries) in 1 N aqueous hydrochloric acid (20 ml) with ice cooling, then warmed to room temperature and stirred for 15 hours. The reaction mixture was added with 28% aqueous ammonia (50 ml) and extracted twice with ethyl acetate (150 ml for each time). The organic layer was dried over anhydrous sodium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=2:1) to obtain the title compound (433 mg).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
1.83 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
A Nuvole, GA Pinna - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline - Nuvole - 1978 - Journal of Heterocyclic Chemistry - Wiley Online Library … Synthesis of 1-amino-4-chloroisoquinoline …
Number of citations: 14 onlinelibrary.wiley.com
GM Sanders, M Van Dijk… - Recueil des Travaux …, 1974 - Wiley Online Library
… Our PMR measurements on 4chloroisoquinoline (Ib) show that in the KNHJNH, system complex formation occurs immediately upon solution, whereas signals due to the anion of 1-…
Number of citations: 22 onlinelibrary.wiley.com
GW Kirby, SL Tan, BC Uff - Journal of the Chemical Society, Perkin …, 1979 - pubs.rsc.org
… 4-Chloroisoquinoline was also formed as a minor (0.3%) product. This may have arisen from … mixture of 4-chloroisoquinoline 4 (0.57 g) in dichloromethane (4 ml) and potassium cyanide …
Number of citations: 4 pubs.rsc.org
KN Cho, MS Park, YK Shim, KI Lee - BULLETIN-KOREAN CHEMICAL …, 2002 - Citeseer
… In the ozone approach, 4-chloroisoquinoline was oxidized to give 5chlorocinchomeronic acid in poor yield. The procedure for the oxidation of merimines to the corresponding cincho…
Number of citations: 1 citeseerx.ist.psu.edu
F Bihel, R Faure, JL Kraus - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… leading transitorily to the unstable 4-chloroisoquinoline-1,3-dione derivative. Because of the presence of the amine group at the 7-position, the 7-amino-4-chloroisoquinoline-1,3-dione …
Number of citations: 7 pubs.rsc.org
MM Robison, BL Robison - Journal of the American Chemical …, 1958 - ACS Publications
… 4-Chloroisoquinoline was prepared by the reaction of 4-hydroxyisoquinoline with … 4-Chloroisoquinoline-N-oxide.—A mixture of 1.71 g. of 4-chloroisoquinoline, 3 ml. of acetic …
Number of citations: 26 pubs.acs.org
M Ikehara, Y Shimizu - Chemical and Pharmaceutical Bulletin, 1959 - jstage.jst.go.jp
… 3-Amino—4—chloroisoquinoline(IX)—A solution of 2.0 g. of (WI!) dissolved in 50 cc. of … Free 3—amino—4—chloroisoquinoline was obtained by treatment of the hydrochloride with 1095 …
Number of citations: 13 www.jstage.jst.go.jp
JA Zoltewicz, TM Oestreich - The Journal of Organic Chemistry, 1991 - ACS Publications
… 4-Bromo- (1) or 4-chloroisoquinoline (3) in refluxing liquid ammonia containing amide and … to those produced by 1,4-fluoro- and 4-chloroisoquinoline (3) and amide ion form a single …
Number of citations: 13 pubs.acs.org
A Van Veldhuizen, M Van Dijk… - Organic Magnetic …, 1980 - Wiley Online Library
… , and thus the C-4 SCS effect in 4-chloroisoquinoline, calculated from the former value. We … value calculated by addition of the SCS effects measured in 1- and 4-chloroisoquinoline. …
LL Zheng, B Yin, XC Tian, MY Yuan, XH Li, F Gao - Tetrahedron Letters, 2019 - Elsevier
… It is worth noting that the sterically hindered substrate 4-chloroisoquinoline gave a coupling product 3p with a yield of 96%. For the substrate 2-chloropyridine, the expected product …
Number of citations: 10 www.sciencedirect.com

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